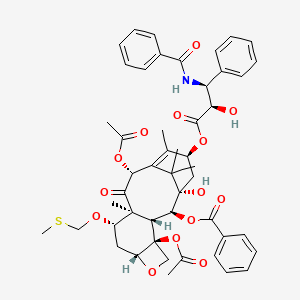
7-Methylthiomethylpaclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-184476 est un nouveau dérivé taxane, plus précisément un éther 7-méthylthiométhylique du paclitaxel. Il a montré une puissance supérieure à celle du paclitaxel contre les cellules tumorales en culture et les xénogreffes de tumeurs humaines. Ce composé inhibe également la croissance des lignées cellulaires tumorales humaines résistantes au paclitaxel avec une multirésistance aux médicaments médiée soit par la P-glycoprotéine, soit par la tubuline mutée .
Méthodes De Préparation
La synthèse du BMS-184476 implique la protection du paclitaxel sous forme de dérivé 2’-triéthylsilyle, suivie d’une conversion en éther 7-méthylsulfanylméthylique à l’aide de sulfure de diméthyle et de peroxyde de benzoyle. La désilylation subséquente à l’aide d’acide acétique aqueux ou d’acide chlorhydrique dans l’eau/acétonitrile fournit le 7-O-méthylsulfanylméthylpaclitaxel désiré . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires avec des optimisations pour l’échelle et le rendement.
Analyse Des Réactions Chimiques
BMS-184476 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des métabolites sulfoxydes.
Substitution : Le groupe éther 7-méthylthiométhylique peut être substitué dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le sulfure de diméthyle, le peroxyde de benzoyle et divers acides pour la désilylation. Les principaux produits formés comprennent les métabolites sulfoxydes et les dérivés substitués.
Applications de recherche scientifique
BMS-184476 a été largement étudié pour son activité antitumorale. Il a montré une efficacité chez les patients atteints de tumeurs malignes avancées, notamment le cancer du sein et le cancer du poumon non à petites cellules . Le composé a également démontré une activité dans les modèles de tumeurs résistantes au paclitaxel et améliore les effets de la radiothérapie dans les cellules cancéreuses du poumon humain in vitro et in vivo . De plus, BMS-184476 a été utilisé en combinaison avec d’autres agents chimiothérapeutiques comme le cisplatine et le carboplatine pour améliorer les résultats thérapeutiques .
Applications De Recherche Scientifique
BMS-184476 has been extensively studied for its antitumor activity. It has shown efficacy in patients with advanced malignancies, including breast and non-small cell lung cancer . The compound has also demonstrated activity in paclitaxel-resistant tumor models and enhances the effects of radiation in human lung cancer cells both in vitro and in vivo . Additionally, BMS-184476 has been used in combination with other chemotherapeutic agents like cisplatin and carboplatin to improve therapeutic outcomes .
Mécanisme D'action
BMS-184476 se lie aux microtubules et les stabilise, inhibant ainsi leur désassemblage. Cela entraîne un arrêt du cycle cellulaire en phase G2/M et induit l’apoptose. Le composé cible la tubuline et est efficace contre les cellules tumorales avec une multirésistance aux médicaments médiée par la P-glycoprotéine ou la tubuline mutée .
Comparaison Avec Des Composés Similaires
BMS-184476 est comparé à d’autres taxanes comme le paclitaxel et le docétaxel. Alors que le paclitaxel et le docétaxel sont largement utilisés en pratique clinique, BMS-184476 offre des avantages en termes de puissance et d’efficacité contre les lignées cellulaires tumorales résistantes . Des composés similaires comprennent :
Paclitaxel : Un agent chimiothérapeutique largement utilisé dérivé de l’if du Pacifique.
Docétaxel : Un analogue du paclitaxel synthétisé à partir de l’if européen.
Cabazitaxel : Un autre dérivé taxane utilisé dans le traitement du cancer.
La substitution unique en éther 7-méthylthiométhylique de BMS-184476 améliore sa solubilité et réduit la quantité de Cremophor EL requise comme diluant, réduisant potentiellement l’hypersensibilité et la neurotoxicité .
Propriétés
Numéro CAS |
160237-25-2 |
|---|---|
Formule moléculaire |
C49H55NO14S |
Poids moléculaire |
914.0 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |
Clé InChI |
UBJAHGAUPNGZFF-XOVTVWCYSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Key on ui other cas no. |
160237-25-2 |
Synonymes |
7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















